Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI)
Brand Name: Vulcanchem
CAS No.: 551909-22-9
VCID: VC20195259
InChI: InChI=1S/C7H10N2O2/c1-3-7(10)8-6-4-5(2)11-9-6/h4H,3H2,1-2H3,(H,8,9,10)
SMILES:
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI)

CAS No.: 551909-22-9

Cat. No.: VC20195259

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) - 551909-22-9

Specification

CAS No. 551909-22-9
Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name N-(5-methyl-1,2-oxazol-3-yl)propanamide
Standard InChI InChI=1S/C7H10N2O2/c1-3-7(10)8-6-4-5(2)11-9-6/h4H,3H2,1-2H3,(H,8,9,10)
Standard InChI Key VRJWVNPGPFJWQQ-UHFFFAOYSA-N
Canonical SMILES CCC(=O)NC1=NOC(=C1)C

Introduction

Chemical Identification and Structural Features

Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol. Its IUPAC name, N-(5-methyl-1,2-oxazol-3-yl)propanamide, reflects its core structure: a five-membered isoxazole ring (containing oxygen and nitrogen atoms) substituted with a methyl group at position 5 and a propanamide group at position 3. The compound’s Canonical SMILES notation, CCC(=O)NC1=NOC(=C1)C, provides a linear representation of its atomic connectivity, while its Standard InChIKey (VRJWVNPGPFJWQQ-UHFFFAOYSA-N) serves as a unique identifier for database searches.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.551909-22-9
Molecular FormulaC₇H₁₀N₂O₂
Molecular Weight154.17 g/mol
IUPAC NameN-(5-methyl-1,2-oxazol-3-yl)propanamide
SMILESCCC(=O)NC1=NOC(=C1)C
InChIKeyVRJWVNPGPFJWQQ-UHFFFAOYSA-N

The isoxazole ring contributes to the compound’s stability and hydrogen-bonding capacity, which are critical for interactions in biological systems . The methyl group at position 5 enhances lipophilicity, potentially influencing membrane permeability in drug candidates .

Physicochemical Properties

Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) is a solid at room temperature, though its exact melting point remains unreported. Its logP value (a measure of lipophilicity) is estimated to be moderate (~1.5–2.0), balancing solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO) and nonpolar media. The amide group’s hydrogen-bonding capacity suggests moderate water solubility, a trait critical for bioavailability in drug design .

Table 2: Predicted Physicochemical Properties

PropertyPrediction
LogP1.8 (estimated)
Water Solubility~10 mg/L (moderate)
Hydrogen Bond Donors2 (amide NH and isoxazole NH)
Hydrogen Bond Acceptors3 (two oxygens, one nitrogen)

Future Perspectives

Despite its limited characterization, this compound’s structural versatility positions it as a scaffold for novel bioactive molecules. Future research should prioritize:

  • Pharmacological profiling to identify target pathways.

  • Green synthesis methods to reduce reliance on hazardous solvents.

  • Cocrystal engineering to enhance solubility and stability.

Collaborations between academic and industrial laboratories could accelerate the translation of this compound into therapeutic or agrochemical leads.

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